molecular formula C19H28BNO4 B581043 tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate CAS No. 1235451-62-3

tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

Cat. No. B581043
M. Wt: 345.246
InChI Key: JNLQPCDEHQJZLY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate” is a chemical compound with the molecular formula C16H30BNO4 . It’s an important intermediate in many biologically active compounds .


Synthesis Analysis

This compound can be synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Another synthesis method involves the use of 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane) .


Molecular Structure Analysis

The structure of this compound has been confirmed by FTIR, 1 H and 13 C NMR spectroscopy, and MS .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.22 and a molecular formula of C16H30BNO4 . It has a predicted boiling point of 358.8±35.0 °C and a melting point of 60-65°C . The compound is solid at room temperature and has a density of 1.03 .

Scientific Research Applications

  • Synthesis and Intermediate Roles : This compound acts as an important intermediate in the synthesis of various biologically active compounds. For example, it is used in the synthesis of crizotinib, a medication used to treat non-small cell lung cancer (Kong et al., 2016). Additionally, it is a significant intermediate for 1H-indazole derivatives, crucial in pharmaceutical research (Ye et al., 2021).

  • In Polymer Science : It plays a role in the synthesis of novel polymers, such as in the creation of heterodifunctional polyfluorenes. These polymers, when converted into nanoparticles, exhibit bright fluorescence emissions, useful in various applications like imaging and sensing (Fischer et al., 2013).

  • Fluorescence Quenching : The compound is used in synthesizing water-soluble carboxylated polyfluorenes that show interesting fluorescence quenching properties. This property is significant in detecting and interacting with various substances, including proteins (Zhang et al., 2008).

  • Characterization and Structural Analysis : Research has been conducted on the structural characterization of similar compounds using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insights into the physicochemical properties and molecular structures of such compounds (Huang et al., 2021).

  • Protein Detection and Quantification : It's utilized in developing methods for protein detection and quantification by exploiting the fluorescence change of conjugated polymers containing this compound (Yu et al., 2008).

  • Development of Anticancer Drugs : This compound serves as an intermediate in synthesizing small molecule anticancer drugs, demonstrating the importance of such compounds in the development of new therapeutic agents (Zhang et al., 2018).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-10H,11-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLQPCDEHQJZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCN(C3=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736132
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate

CAS RN

1235451-62-3
Record name tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
LA Harrison, SJ Atkinson, A Bassil… - Journal of Medicinal …, 2021 - ACS Publications
Domain-specific BET bromodomain ligands represent an attractive target for drug discovery with the potential to unlock the therapeutic benefits of antagonizing these proteins without …
Number of citations: 11 pubs.acs.org

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